4-Methylanisole-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

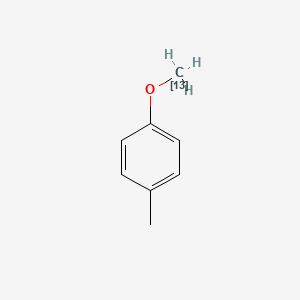

1-(113C)methoxy-4-methylbenzene |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2+1 |

InChI Key |

CHLICZRVGGXEOD-VQEHIDDOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)O[13CH3] |

Canonical SMILES |

CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylanisole-13C: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 4-Methylanisole-13C, a stable isotope-labeled compound, in sophisticated research settings. This document provides a comprehensive overview of its primary uses as an internal standard for quantitative analysis and as a metabolic tracer in pharmacokinetic and environmental fate studies. Detailed experimental protocols, data presentation tables, and illustrative diagrams are included to facilitate its integration into advanced research workflows.

Core Applications of this compound in Research

4-Methylanisole, also known as p-cresyl methyl ether, is a naturally occurring compound found in sources like ylang-ylang oil and is utilized as a flavoring agent and fragrance component. The incorporation of a stable isotope, Carbon-13 (¹³C), into the 4-methylanisole structure creates a powerful tool for researchers, enabling precise quantification and metabolic tracking without the concerns associated with radioisotopes.

The primary research applications of 4-Methylanisole-¹³C are:

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in conjunction with mass spectrometry (MS), 4-Methylanisole-¹³C serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, 4-methylanisole.

-

Metabolic and Pharmacokinetic Tracer: The ¹³C label allows researchers to trace the metabolic fate of 4-methylanisole within a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

-

Environmental Fate and Transport Studies: Isotope labeling is a valuable tool for tracking the degradation and movement of compounds in the environment.

This compound as an Internal Standard in Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices. By introducing a known amount of the isotopically labeled analyte (internal standard) into a sample, any variations in sample preparation, extraction, and instrument response can be corrected, leading to highly precise and accurate results.

Principle of Stable Isotope Dilution Analysis

The fundamental principle of SIDA lies in the near-identical chemical and physical properties of the labeled and unlabeled analyte. Both compounds co-elute during chromatographic separation and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. Since the mass-to-charge ratio (m/z) of the labeled compound is different from the unlabeled compound, they can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification.

Data Presentation: Typical Parameters for SIDA using this compound

The following table summarizes typical quantitative parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method using 4-Methylanisole-¹³C as an internal standard for the analysis of 4-methylanisole in a food matrix.

| Parameter | Typical Value/Range | Notes |

| Internal Standard | ||

| Compound | 4-Methylanisole-¹³C | Single ¹³C label provides a +1 mass shift. |

| Isotopic Purity | > 98% | High isotopic purity is crucial to prevent interference. |

| Spiking Concentration | 10 - 100 ng/mL | Dependent on the expected analyte concentration and instrument sensitivity. |

| Calibration | ||

| Calibration Range | 1 - 500 ng/mL | Should encompass the expected concentration range of the analyte. |

| Number of Calibrants | 5 - 8 | To establish a robust calibration curve. |

| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and response. |

| Quality Control | ||

| QC Levels | Low, Medium, High | To ensure accuracy and precision across the calibration range. |

| Accuracy | 85 - 115% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | The degree of reproducibility of repeated measurements. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Common for GC-MS analysis of volatile compounds. |

| Monitored Ions (Analyte) | m/z 122, 107, 91 | Molecular ion and characteristic fragment ions of 4-methylanisole. |

| Monitored Ions (IS) | m/z 123, 108, 92 | Corresponding ions for 4-Methylanisole-¹³C. |

Experimental Protocol: Quantification of 4-Methylanisole in Wine using Stir Bar Sorptive Extraction (SBSE) and GC-MS with this compound Internal Standard

This protocol is a representative example and may require optimization for specific applications.

1. Materials and Reagents:

-

4-Methylanisole (analytical standard)

-

4-Methylanisole-¹³C (internal standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Wine sample

-

Stir bars coated with polydimethylsiloxane (PDMS)

-

Thermal desorption tubes

-

GC-MS system with a thermal desorption unit

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare stock solutions of 4-methylanisole and 4-Methylanisole-¹³C in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 4-methylanisole stock solution into a blank matrix (e.g., synthetic wine) to achieve concentrations ranging from 1 to 500 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of 4-Methylanisole-¹³C in methanol at a concentration of 1 µg/mL.

-

Sample Preparation:

-

To a 10 mL aliquot of the wine sample in a 20 mL vial, add 10 µL of the 1 µg/mL 4-Methylanisole-¹³C internal standard solution (final concentration of 100 ng/mL).

-

Add a PDMS-coated stir bar to the vial.

-

Seal the vial and stir at 1000 rpm for 60 minutes at room temperature.

-

3. SBSE and Thermal Desorption:

-

After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

-

Place the tube in the thermal desorption unit of the GC-MS.

-

Desorb the analytes by heating the tube (e.g., from 40°C to 250°C at 60°C/min, hold for 5 min).

-

Cryofocus the desorbed analytes at the head of the GC column using a cooled injection system (e.g., at -10°C).

4. GC-MS Analysis:

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of both the analyte and the internal standard.

-

5. Data Analysis:

-

Integrate the peak areas of the quantifier ions for both 4-methylanisole and 4-Methylanisole-¹³C.

-

Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibrant and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibrants.

-

Determine the concentration of 4-methylanisole in the wine sample by interpolating its response ratio on the calibration curve.

Visualization of the SIDA Workflow

This compound as a Metabolic Tracer

Stable isotope tracers are invaluable for elucidating metabolic pathways and understanding the toxicokinetics of a compound. By administering 4-Methylanisole-¹³C to a biological system, researchers can track its journey and identify its metabolites.

Toxicokinetics of 4-Methylanisole

Studies in rats have provided insights into the metabolic fate of 4-methylanisole.[1] Key findings include:

-

Short Half-Life: 4-Methylanisole is rapidly metabolized and eliminated from the body.[1]

-

Dose-Dependent Metabolism: The metabolic profile of 4-methylanisole can differ at low versus high doses, with plasma concentrations increasing more than proportionally with the dose.[1] This suggests that metabolic pathways may become saturated at higher concentrations.

-

Excretion: The compound and its metabolites are excreted, and it has been shown to be present in the milk of lactating rats.[1]

Proposed Metabolic Pathway of 4-Methylanisole

Based on general xenobiotic metabolism, the primary metabolic pathways for 4-methylanisole are likely to involve oxidation and conjugation. The ¹³C label would be retained in the core structure of the metabolites, allowing for their identification by mass spectrometry.

Experimental Protocol: In Vivo Metabolic Study of this compound in Rats

This protocol outlines a general procedure for an in vivo metabolic study. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

1. Materials and Reagents:

-

4-Methylanisole-¹³C

-

Vehicle for administration (e.g., corn oil)

-

Sprague-Dawley rats

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

2. Animal Dosing and Sample Collection:

-

Acclimate rats to metabolic cages for 24-48 hours.

-

Administer a single oral gavage dose of 4-Methylanisole-¹³C in the vehicle. A typical dose might range from 10 to 100 mg/kg.

-

Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

-

Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

At the end of the study, euthanize the animals and collect tissues if required.

3. Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Urine: Measure the volume of urine collected at each interval and store at -80°C.

-

Feces: Homogenize fecal samples and store at -80°C.

-

Extraction:

-

For plasma and urine, perform a protein precipitation or solid-phase extraction (SPE) to remove interferences and concentrate the metabolites.

-

For feces, perform a liquid-liquid or solid-liquid extraction.

-

4. LC-MS/MS Analysis:

-

LC Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Use a high-resolution mass spectrometer to identify potential metabolites. A precursor ion scan or neutral loss scan can be employed to specifically detect metabolites containing the ¹³C label.

5. Data Analysis:

-

Identify potential metabolites by comparing the mass spectra of the dosed samples to control samples. The presence of the ¹³C isotopic pattern will confirm that a detected compound is a metabolite of 4-methylanisole.

-

Quantify the parent compound and its major metabolites in plasma to determine pharmacokinetic parameters such as half-life, Cmax, and AUC.

-

Quantify the amount of parent compound and metabolites in urine and feces to determine the routes and extent of excretion.

Conclusion

4-Methylanisole-¹³C is a versatile and powerful tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its use as an internal standard in stable isotope dilution analysis provides unparalleled accuracy and precision for the quantification of 4-methylanisole in complex matrices. As a metabolic tracer, it enables the elucidation of metabolic pathways and the characterization of the pharmacokinetic profile of the parent compound. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of 4-Methylanisole-¹³C in advanced research endeavors.

References

Synthesis and Purification of 4-Methylanisole-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Methylanisole-¹³C, a valuable isotopically labeled compound for various research applications, including its use as an internal standard in clinical mass spectrometry.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to illustrate the synthetic and purification processes.

Introduction

4-Methylanisole, also known as 4-methoxytoluene, is an organic compound that finds applications as a flavoring agent and in the fragrance industry.[2][3] The ¹³C isotopically labeled version, 4-Methylanisole-¹³C, is particularly crucial for tracer studies in metabolic research and as a quantitative standard in analytical chemistry, owing to its distinct mass. This guide focuses on the practical aspects of synthesizing and purifying this labeled compound.

Synthetic Pathways

The synthesis of 4-Methylanisole-¹³C is most commonly achieved through the methylation of p-cresol using a ¹³C-labeled methylating agent. Two primary methods are detailed below: the Williamson ether synthesis and methylation using dimethyl carbonate.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] In this case, it involves the reaction of a p-cresolate salt with ¹³C-labeled methyl iodide.

Reaction:

p-Cresol + Base → p-Cresolate p-Cresolate + ¹³CH₃I → 4-Methylanisole-¹³C + Salt

// Nodes PCresol [label="p-Cresol", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., NaH, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; MethylIodide [label="¹³C-Methyl Iodide\n(¹³CH₃I)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., DMF, Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMixture [label="Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(50-100 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude 4-Methylanisole-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified 4-Methylanisole-¹³C", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges PCresol -> ReactionMixture; Base -> ReactionMixture; MethylIodide -> ReactionMixture; Solvent -> ReactionMixture; ReactionMixture -> Heating [label="Reflux"]; Heating -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption: "Williamson Ether Synthesis Workflow for 4-Methylanisole-¹³C."

Methylation with ¹³C-Dimethyl Carbonate

An environmentally friendlier alternative to methyl halides is the use of dimethyl carbonate (DMC) as a methylating agent.[2] This method can be performed with a catalyst such as potassium carbonate, often in the presence of a phase-transfer catalyst to improve reaction efficiency.[2][5]

Reaction:

p-Cresol + (¹³CH₃O)₂CO --(Catalyst)--> 4-Methylanisole-¹³C + ¹³CH₃OH + CO₂

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Methylanisole-¹³C

-

Deprotonation of p-Cresol: In a round-bottom flask, dissolve p-cresol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[4] Add a slight excess of a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Methylation: Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (¹³CH₃I, 1.0-1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 50-100 °C for 1-8 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Methylation with ¹³C-Dimethyl Carbonate

-

Reaction Setup: In a flask equipped with a reflux condenser, combine p-cresol (1.0 eq), ¹³C-dimethyl carbonate (which can also serve as the solvent), potassium carbonate (catalytic to stoichiometric amount), and optionally a phase-transfer catalyst like tetrabutylammonium bromide.[6]

-

Reaction: Heat the mixture to reflux (around 90 °C for DMC) and maintain for several hours until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Cool the reaction mixture and filter to remove the potassium carbonate.

-

Extraction: Add water to the filtrate and extract the product with an organic solvent.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 4-Methylanisole-¹³C.

Purification

The crude 4-Methylanisole-¹³C can be purified by vacuum distillation or column chromatography.

Purification Protocol: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of 4-methylanisole (174-177 °C at atmospheric pressure, will be lower under vacuum).[1][3]

// Nodes CrudeProduct [label="Crude 4-Methylanisole-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in\nDiethyl Ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WashNaOH [label="Wash with\nNaOH(aq)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WashWater [label="Wash with\nWater", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Dry over\nNa₂SO₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Vacuum Distillation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Pure 4-Methylanisole-¹³C", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges CrudeProduct -> Dissolution; Dissolution -> WashNaOH [label="Remove unreacted p-cresol"]; WashNaOH -> WashWater; WashWater -> Drying; Drying -> Evaporation; Evaporation -> Distillation; Distillation -> PureProduct; } caption: "Purification Workflow for 4-Methylanisole-¹³C."

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of 4-Methylanisole-¹³C.

Table 1: Reaction Parameters and Expected Yields

| Parameter | Williamson Ether Synthesis | Methylation with DMC |

| Starting Materials | p-Cresol, ¹³C-Methyl Iodide | p-Cresol, ¹³C-Dimethyl Carbonate |

| Base/Catalyst | NaH or K₂CO₃ | K₂CO₃, Phase-Transfer Catalyst |

| Solvent | DMF, Acetonitrile | Dimethyl Carbonate (can be solvent) |

| Reaction Temperature | 50-100 °C | Reflux (approx. 90 °C) |

| Typical Reaction Time | 1-8 hours | Several hours |

| Expected Yield | Generally high, can exceed 90% | Can be quantitative (>99%)[6] |

| Purity (Post-Purification) | >98% | >99% |

Table 2: Spectroscopic Data for 4-Methylanisole-¹³C

| Data Type | Expected Values |

| Molecular Formula | C₇¹³CH₁₀O |

| Molecular Weight | ~123.16 g/mol |

| ¹³C NMR (CDCl₃, ppm) | The signal for the methoxy carbon (-O¹³CH₃) will appear around 55.1 ppm and will be significantly enhanced due to isotopic enrichment. Other aromatic carbon signals are expected at approximately 157.6, 130.0, 129.8, and 113.8 ppm, with the methyl carbon of the tolyl group around 20.4 ppm.[7] |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons will appear as doublets around 7.08 and 6.79 ppm. The methyl protons of the tolyl group will be a singlet around 2.28 ppm. The methoxy protons, being attached to a ¹³C atom, will appear as a doublet due to ¹³C-¹H coupling, centered around 3.76 ppm.[7] |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the ¹³C-labeled compound. |

Safety Considerations

-

Methyl iodide is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[8]

-

Sodium hydride is a flammable solid and reacts violently with water.

-

Dimethyl carbonate is flammable.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

By following these detailed protocols, researchers can successfully synthesize and purify high-quality 4-Methylanisole-¹³C for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 4-Methylanisole | 104-93-8 [smolecule.com]

- 3. 4-Methylanisole | 104-93-8 [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 6. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 7. hil5_sln.html [ursula.chem.yale.edu]

- 8. Methyl iodide (¹³C, 99%) + copper wire- Cambridge Isotope Laboratories, CLM-287-1 [isotope.com]

In-Depth Technical Guide: 4-Methylanisole-13C Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) and purity assessment methodologies for 4-Methylanisole-13C. This stable isotope-labeled compound is a critical internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic research. Understanding its quality control parameters is paramount for ensuring data accuracy and reliability.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a batch-specific summary of its quality and purity. Below are tables detailing representative data that would be found on a typical CoA for this compound.

Physicochemical Properties

| Parameter | Specification |

| Chemical Formula | C₇¹³CH₁₀O |

| Molecular Weight | 123.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DMSO, Methanol |

Quality Control Data

| Test | Method | Specification | Representative Result |

| Chemical Purity | GC-MS | ≥98.0% | 99.5% |

| Isotopic Purity (¹³C Enrichment) | Mass Spectrometry | ≥99 atom % ¹³C | 99.2 atom % ¹³C |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

Experimental Protocols

The accurate determination of chemical and isotopic purity is crucial for the validation of this compound as an internal standard. The following sections detail the typical experimental methodologies employed.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical purity of this compound is commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile impurities from the main compound, which are then identified and quantified by mass spectrometry.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: Typically a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased (a temperature ramp) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the parent compound and any impurities. The purity is calculated by comparing the peak area of this compound to the total area of all detected peaks.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Mass spectrometry is the primary technique for determining the isotopic purity, or enrichment, of this compound. This method precisely measures the relative abundance of the ¹³C-labeled molecule compared to its unlabeled counterpart.[1]

Instrumentation:

-

High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by GC or LC.

-

Ionization: The molecules are ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and keep the molecular ion intact.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The high resolution of the instrument allows for the differentiation between the ¹²C-containing molecule (M) and the ¹³C-containing molecule (M+1).

-

Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the M+1 ion peak (representing the ¹³C-labeled molecule) to the sum of the intensities of the M and M+1 peaks. Corrections for the natural abundance of ¹³C in the unlabeled molecule are applied for accurate quantification.[1]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and can also be used to assess isotopic enrichment.

¹H NMR:

-

Purpose: To confirm the proton structure of the molecule. The spectrum should be consistent with the structure of 4-methylanisole. Due to the presence of the ¹³C atom, characteristic ¹³C-¹H coupling may be observed for the methyl group attached to the labeled carbon, providing further evidence of successful labeling.

¹³C NMR:

-

Purpose: To directly observe the ¹³C-labeled carbon atom. In a broadband-decoupled ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced compared to the other carbon signals, which are at natural abundance (approximately 1.1%). This provides a qualitative and, with appropriate experimental setup, quantitative measure of isotopic enrichment.

Conclusion

The rigorous quality control of this compound, as documented in its Certificate of Analysis, is essential for its reliable use in research and development. The combination of chromatographic and spectroscopic techniques ensures both high chemical and isotopic purity. Researchers and drug development professionals should always refer to the batch-specific CoA to ensure the quality of the material and the integrity of their experimental results.

References

An In-depth Technical Guide to the Spectral Data of 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methylanisole. It includes detailed spectral data, experimental protocols, and visualizations to aid in the identification, characterization, and quality control of this compound in research and drug development settings.

13C Nuclear Magnetic Resonance (NMR) Spectral Data

The 13C NMR spectrum of 4-Methylanisole provides a unique fingerprint of its carbon skeleton. Due to the molecule's symmetry, two pairs of aromatic carbons are chemically equivalent, resulting in a total of six distinct signals for the eight carbon atoms. The chemical shifts are influenced by the electron-donating effects of both the methoxy and methyl groups.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts for 4-Methylanisole, recorded in deuterated chloroform (CDCl₃) as the solvent. The assignments are based on established spectral data and an analysis of substituent effects on the aromatic ring.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (ipso, attached to OCH₃) | 157.65 |

| C2/C6 (ortho to OCH₃) | 113.81 |

| C3/C5 (meta to OCH₃) | 129.94 |

| C4 (ipso, attached to CH₃) | 129.8 |

| -OCH₃ | 55.15 |

| -CH₃ | 20.41 |

Note: Chemical shift values can vary slightly depending on the solvent and concentration.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a quantitative 13C NMR spectrum of a liquid aromatic compound like 4-Methylanisole is outlined below.

Sample Preparation:

-

Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of high-purity 4-Methylanisole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a higher concentration is generally preferred.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 or zgdc30, is typically used. For quantitative measurements where the Nuclear Overhauser Effect (NOE) needs to be suppressed, an inverse-gated decoupling sequence should be employed.

-

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse angle with a longer delay is recommended.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): For routine spectra, a delay of 2 seconds is common. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule to ensure full relaxation. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten T₁ values and reduce the required delay time.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of 4-Methylanisole results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Data Presentation: Mass Spectrometry Fragmentation

The table below lists the major ions observed in the EI mass spectrum of 4-Methylanisole, along with their mass-to-charge ratio (m/z) and relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 122 | 100 | [C₈H₁₀O]⁺ (Molecular Ion) |

| 107 | 27 | [M - CH₃]⁺ |

| 91 | 17.3 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 20.4 | [C₆H₇]⁺ |

| 77 | 24.1 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid like 4-Methylanisole.

Sample Introduction:

-

Direct Infusion/Injection: A small amount of the neat liquid sample can be introduced directly into the ion source via a heated probe or a gas chromatography (GC) inlet. If using GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

Instrument Settings:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: The standard electron energy is 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

-

Ion Source Temperature: Typically maintained between 200-250 °C to ensure the sample remains in the gas phase.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used for routine analysis.

-

Scan Range: A mass range of m/z 40-300 is generally sufficient to detect the molecular ion and major fragments of 4-Methylanisole.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

A Technical Guide to Commercial Suppliers of 4-Methylanisole-13C for Researchers and Drug Development Professionals

Introduction

4-Methylanisole-13C, an isotopically labeled form of 4-methoxytoluene, serves as a critical tool for researchers in drug development and various scientific fields. Its application as an internal standard in quantitative mass spectrometry assays, metabolic flux analysis, and as a tracer in pharmacokinetic studies is invaluable for generating precise and reproducible data. This technical guide provides an in-depth overview of the commercial suppliers of this compound, their product specifications, and general experimental protocols for its use.

Commercial Suppliers and Product Specifications

The availability of high-purity, isotopically enriched this compound is crucial for the integrity of experimental results. Below is a summary of known commercial suppliers and their product specifications. It is important to note that while chemical purity is often readily available, detailed isotopic enrichment data may require direct inquiry with the supplier or consultation of the lot-specific Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Enrichment |

| MedChemExpress | This compound | 117923-70-3 | C₇¹³CH₁₀O | 123.16 | >98% (Assumed based on general product quality) | Not specified on product page. Requires CoA. |

| InvivoChem | This compound | 117923-70-3 | Not specified | Not specified | ≥98% | Not specified on product page. Requires CoA. |

Note: The information in the table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date information, it is highly recommended to contact the suppliers directly and request a lot-specific Certificate of Analysis.

Key Quality Parameters for Isotopically Labeled Compounds

When sourcing a stable isotope-labeled compound such as this compound, several key quality parameters should be considered to ensure the reliability of your experimental data. The following diagram illustrates these critical factors and their relationships.

Caption: Key quality parameters for isotope-labeled compounds and their research impact.

Experimental Protocols: Utilizing this compound as an Internal Standard in LC-MS/MS Analysis

While specific experimental protocols for this compound are not widely published, a general methodology for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is adaptable for the quantification of unlabeled 4-methylanisole in various biological matrices.

Objective: To accurately quantify the concentration of unlabeled 4-methylanisole (analyte) in a given sample matrix using this compound as an internal standard.

Materials:

-

4-Methylanisole (unlabeled standard for calibration curve)

-

This compound (Internal Standard)

-

Sample matrix (e.g., plasma, urine, tissue homogenate)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium acetate (for modifying mobile phase)

-

LC-MS/MS system with a suitable C18 column

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled 4-methylanisole (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the unlabeled 4-methylanisole stock solution to prepare a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Spike a fixed concentration of the this compound internal standard solution into each calibration standard and QC sample.

-

-

Sample Preparation:

-

Thaw the biological samples.

-

To a known volume of the sample, add the same fixed concentration of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Develop a suitable LC method to achieve chromatographic separation of 4-methylanisole from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both unlabeled 4-methylanisole and this compound. This is typically done by direct infusion of the individual standards.

-

Set up multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and QCs.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for a quantitative analysis using a stable isotope-labeled internal standard.

Caption: General workflow for quantitative analysis using a SIL-IS.

This compound is a valuable tool for researchers engaged in quantitative bioanalysis and metabolic studies. While the number of direct commercial suppliers may be limited, companies such as MedChemExpress and InvivoChem offer this product. It is imperative for researchers to verify the quality of the isotopically labeled compound by obtaining a lot-specific Certificate of Analysis, paying close attention to both chemical and isotopic purity. The provided general experimental protocol for its use as an internal standard in LC-MS/MS analysis can be adapted to specific research needs, enabling accurate and reliable quantification of 4-methylanisole in complex biological matrices.

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-Methylanisole-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Methylanisole-13C. The safety data presented is based on the information available for its unlabeled counterpart, 4-Methylanisole (CAS No. 104-93-8), as the single carbon-13 isotopic substitution does not significantly alter its chemical or toxicological properties.

Hazard Identification and Classification

4-Methylanisole is classified as a hazardous substance. It is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child.[1][2][3]

GHS Classification:

Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.[1][2]

-

H412: Harmful to aquatic life with long lasting effects.[1][2]

Data Presentation

The following tables summarize the key quantitative data for 4-Methylanisole.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Colorless liquid | [6][7] |

| Odor | Strong floral odor | [6][7] |

| Boiling Point | 174-175.5 °C | [1][7] |

| Melting Point | -32 °C to -31.99 °C | [1][7] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |

| Density | 0.969 g/mL at 25 °C | [1][7] |

| Vapor Pressure | 7.00 hPa at 50 °C | [1] |

| Solubility in Water | 0.559 g/L at 20 °C | [1] |

| Refractive Index | 1.511 - 1.5124 at 19-20 °C | [1][7] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1920 mg/kg | [1][6] |

| LD50 | Rabbit | Dermal | > 4850 mg/kg | [1] |

| LC50 | Rat | Inhalation | > 6.1 mg/L (4 h) | [1] |

Table 3: Ecological Data

| Test | Species | Value | Duration | Guideline | Source |

| EC50 | Daphnia magna (Water flea) | 27 mg/L | 48 h | OECD Test Guideline 202 | [1] |

| LC50 | Leuciscus idus (Golden orfe) | 68.2 mg/L | 96 h | - | [1] |

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment. Facilities should be equipped with an eyewash fountain. | [1][5][6] |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [1][6] |

| Skin Protection | Wear chemical protective gloves (e.g., PVC) and protective clothing to prevent skin exposure. | [4][6] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If vapors are present, use an approved respirator. | [5] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][4] |

Table 5: Fire-Fighting Measures

| Aspect | Recommendation | Source |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [1][4][8] |

| Specific Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated. | [4][6][8] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][6][8] |

Table 6: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (US) | UN1993 | Flammable liquids, n.o.s. (4-Methylanisole) | 3 | III |

| IATA | UN1993 | Flammable liquid, n.o.s. (4-Methylanisole) | 3 | III |

| IMDG | UN1993 | FLAMMABLE LIQUID, N.O.S. (contains 4-methylanisole) | 3 | III |

[Source: 1, 3]

Experimental Protocols

The following protocols are standard procedures for handling spills and exposure incidents involving 4-Methylanisole.

Accidental Release Measures

-

Personal Precautions: Immediately evacuate personnel to a safe area. Remove all sources of ignition.[2] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Table 4.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Containment and Cleaning Up:

-

Stop the leak if it can be done safely.[6]

-

Absorb the spill with inert material such as dry sand, earth, or vermiculite.[6][8]

-

Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][8]

-

Consult local, state, and federal regulations for proper disposal.[1][6]

-

First Aid Measures

-

General Advice: Immediately remove any clothing contaminated by the product.[1] Consult a physician and show this safety data sheet.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Obtain medical aid.[1]

-

In Case of Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs or persists.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Logical flow from hazard identification to preventative and emergency response measures.

Caption: Standard laboratory workflow for handling this compound safely.

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. sdfine.com [sdfine.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methylanisole(104-93-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Isotopic Enrichment and Labeling of 4-Methylanisole-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and labeling patterns of 4-Methylanisole-13C. It covers the synthesis, characterization, and potential applications of this isotopically labeled compound, with a focus on its use in research and drug development.

Introduction to 4-Methylanisole and its Isotopologues

4-Methylanisole, also known as p-methoxytoluene, is an organic compound with a pleasant aroma, used as a flavoring agent and an intermediate in the synthesis of other organic compounds.[1] Its isotopically labeled form, this compound, is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic flux analysis.[2][3] The incorporation of the stable isotope, carbon-13 (¹³C), allows for the differentiation and quantification of the labeled molecule from its naturally abundant counterpart using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The strategic placement of the ¹³C atom(s) within the 4-methylanisole molecule (labeling pattern) is crucial for its intended application. Common labeling patterns include:

-

Methyl-labeled ([¹³C]H₃-): Labeling of the methyl group on the anisole moiety or the tolyl group. This is useful for tracking the metabolic fate of these specific methyl groups.

-

Ring-labeled (¹³C₆-aromatic): Incorporation of one or more ¹³C atoms into the benzene ring. This provides a stable, non-labile label for tracing the core structure of the molecule.

-

Uniformly labeled (U-¹³C): All carbon atoms in the molecule are ¹³C. This is often used in metabolic flux analysis to trace the distribution of the carbon backbone through various metabolic pathways.

Synthesis of 4-Methylanisole-¹³C

The synthesis of 4-Methylanisole-¹³C typically involves the methylation of p-cresol or a derivative using a ¹³C-labeled methylating agent, or starting from a ¹³C-labeled p-cresol precursor. The choice of synthetic route depends on the desired labeling pattern.

Synthesis of Methyl-¹³C-4-Methylanisole

A common method for synthesizing methyl-labeled 4-methylanisole is the Williamson ether synthesis, where the hydroxyl group of p-cresol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a ¹³C-labeled methyl halide.

Experimental Protocol: Synthesis of 4-Methoxy-d₃-toluene (as an analogue for ¹³C-methylation)

| Reagent/Solvent | Molar Equivalent |

| p-Cresol | 1.0 |

| Sodium Hydride (60% in mineral oil) | 1.2 |

| ¹³C-Methyl Iodide | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), a solution of p-cresol (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium p-cresoxide.

-

The mixture is cooled back to 0 °C, and ¹³C-methyl iodide (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-methylanisole-¹³C.

Logical Workflow for Synthesis of Methyl-¹³C-4-Methylanisole

Caption: Synthetic workflow for methyl-¹³C labeled 4-methylanisole.

Isotopic Enrichment and Labeling Pattern Analysis

The determination of the isotopic enrichment and the precise location of the ¹³C label(s) is critical for the validation and use of 4-Methylanisole-¹³C. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful non-destructive technique to determine the isotopic enrichment at specific carbon positions. By comparing the integral of the signal from the ¹³C-enriched carbon to the signals of the naturally abundant ¹²C carbons in the same or a reference molecule, the percentage of enrichment can be calculated.

¹³C NMR Chemical Shifts of 4-Methylanisole

The following table summarizes the approximate ¹³C NMR chemical shifts of unlabeled 4-methylanisole in CDCl₃.[4][5] These values serve as a reference for identifying the position of the ¹³C label.

| Carbon Position | Chemical Shift (ppm) |

| C1 (ipso, -OCH₃) | 157.6 |

| C2, C6 (ortho to -OCH₃) | 113.8 |

| C3, C5 (meta to -OCH₃) | 129.8 |

| C4 (ipso, -CH₃) | 130.0 |

| Methoxy Carbon (-OCH₃) | 55.1 |

| Methyl Carbon (-CH₃) | 20.5 |

Experimental Protocol: Quantitative ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh a known amount of the 4-Methylanisole-¹³C sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Employ a quantitative ¹³C NMR pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.

-

Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons being quantified to allow for full magnetization recovery.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening).

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the ¹³C-labeled carbon and the internal standard.

-

Calculate the isotopic enrichment based on the integral ratios and the known concentrations of the sample and internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule. The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak shifted by the number of incorporated ¹³C atoms.

Experimental Protocol: GC-MS Analysis for Isotopic Enrichment

-

Sample Preparation: Prepare a dilute solution of the 4-Methylanisole-¹³C sample in a volatile solvent (e.g., dichloromethane or hexane).

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient suitable for the elution of 4-methylanisole.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan to observe the molecular ion region.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 4-methylanisole in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for the unlabeled (M) and labeled (M+n) species, where n is the number of ¹³C atoms.

-

Calculate the isotopic enrichment by correcting for the natural abundance of ¹³C in the unlabeled fragment.

-

Applications in Drug Development and Research

4-Methylanisole-¹³C is a valuable tool for researchers in drug development and other scientific fields. Its primary applications include its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic fate studies.

Internal Standard in Pharmacokinetic Studies

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of an analyte in complex biological matrices. 4-Methylanisole-¹³C can serve as an ideal internal standard for the quantification of unlabeled 4-methylanisole or structurally related compounds. The co-elution of the SIL-IS with the analyte and its similar ionization efficiency allows for the correction of matrix effects and variations in instrument response.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study using 4-methylanisole-¹³C as an internal standard.

Metabolic Fate and Pathway Tracing

When a drug candidate or a xenobiotic is labeled with ¹³C, its metabolic fate can be traced in vivo or in vitro.[1] By analyzing biological samples (e.g., urine, feces, plasma) using MS and NMR, metabolites can be identified by their characteristic isotopic signature. This allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the assessment of metabolic stability. While there are no specific published metabolic fate studies for 4-methylanisole-¹³C, its use in such a study would follow the general principles of stable isotope tracer studies.

Conclusion

4-Methylanisole-¹³C is a versatile and valuable tool for researchers in the fields of drug development, metabolism, and analytical chemistry. The ability to synthesize this compound with specific labeling patterns and to accurately determine its isotopic enrichment allows for its confident use as an internal standard for precise quantification and as a tracer to elucidate metabolic pathways. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of 4-Methylanisole-¹³C in scientific research.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylanisole(104-93-8) 13C NMR [m.chemicalbook.com]

- 5. hil5_sln.html [ursula.chem.yale.edu]

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Using ¹³C Standards for Drug Development Professionals

Introduction: The Gold Standard in Quantitative Analysis

In the landscape of bioanalysis, particularly within drug development and clinical research, the demand for highly accurate and precise quantification of analytes in complex biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for achieving this, offering unparalleled specificity and reliability.[1] When coupled with the use of stable carbon-13 (¹³C) labeled internal standards, IDMS provides a robust platform for overcoming common analytical challenges such as matrix effects and variations in sample recovery.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C IDMS for researchers, scientists, and drug development professionals.

Core Principles of ¹³C Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to a sample prior to any sample processing.[3] This ¹³C-labeled internal standard is chemically identical to the endogenous, unlabeled (¹²C) analyte, ensuring they behave identically during extraction, chromatography, and ionization.[4] The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z).

By measuring the ratio of the signal intensity of the unlabeled analyte to the ¹³C-labeled internal standard, the concentration of the analyte in the original sample can be precisely calculated. Since the ratio is the key measurement, any loss of analyte during sample preparation will affect both the native analyte and the internal standard equally, thus not impacting the accuracy of the final calculated concentration.[2]

Experimental Protocols

A generalized experimental workflow for ¹³C IDMS is presented below. It is crucial to note that specific parameters will need to be optimized for each analyte and matrix.

Preparation of Standards and Quality Controls

-

¹³C-Labeled Internal Standard (IS) Stock Solution: Prepare a stock solution of the ¹³C-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the unlabeled analyte at a similar high concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of the ¹³C-IS at a concentration that will yield a robust signal in the mass spectrometer.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known amounts of the analyte working standard solutions into a blank matrix (e.g., drug-free plasma).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.

-

For Plasma/Serum Samples:

-

To a known volume of plasma or serum (e.g., 100 µL), add the ¹³C-IS working solution.

-

Vortex to mix.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile or methanol).

-

Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

For Tissue Samples:

-

Weigh a portion of the frozen tissue sample.

-

Add the ¹³C-IS working solution.

-

Add a suitable homogenization buffer and homogenize the tissue using a mechanical homogenizer.

-

Perform protein precipitation and extraction as described for plasma/serum samples.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC): Chromatographic separation is essential to separate the analyte from other matrix components. A reverse-phase C18 column is commonly used. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed to achieve optimal separation.

-

Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard are monitored.

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| Ion Source Temperature | 500-600 °C |

| IonSpray Voltage | 4500-5500 V |

Data Analysis and Quantification

The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The fundamental equation for isotope dilution analysis is:

Cx = C_is * (R_m - R_is) / (R_s - R_m) * (m_s / m_x)

Where:

-

Cx = Concentration of the analyte in the sample

-

C_is = Concentration of the internal standard

-

R_m = Isotope ratio of the mixture (analyte + IS)

-

R_is = Isotope ratio of the internal standard

-

R_s = Isotope ratio of the sample (natural abundance)

-

m_s = Mass of the internal standard added

-

m_x = Mass of the sample

In practice, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the known concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios from this curve.

Quantitative Data Presentation

The following tables summarize validation data from ¹³C IDMS methods for the quantification of various drugs in human plasma and whole blood.

Table 1: Validation Parameters for Atorvastatin and Rosuvastatin in Human Plasma

| Parameter | Atorvastatin | Rosuvastatin |

| Internal Standard | ¹³C₃-Atorvastatin | ¹³C₆-Rosuvastatin |

| Linearity Range | 0.05 - 50 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| LLOQ | 0.05 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 6.6% | < 7.7% |

| Inter-day Precision (%CV) | < 6.6% | < 7.7% |

| Accuracy (%Bias) | ± 4.3% | -5.6% to +4.5% |

| Recovery | Not Reported | 79.7% - 85.7% |

Data synthesized from multiple sources.[5][6]

Table 2: Validation Parameters for Tacrolimus and Mycophenolic Acid in Whole Blood/Plasma

| Parameter | Tacrolimus (Whole Blood) | Mycophenolic Acid (Plasma) |

| Internal Standard | ¹³C, ²H₄-Tacrolimus | ¹³C-Mycophenolic Acid |

| Linearity Range | 0.04 - 40 ng/mL | 0.05 - 4 µg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| LLOQ | 0.04 ng/mL | 0.05 µg/mL |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (%Bias) | Within ±15% | 85.7% - 102.0% |

| Recovery | > 50% | 85.5% - 94.8% |

Data synthesized from multiple sources.[7][8]

Application in Drug Development: Probing the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology.[1] ¹³C IDMS, combined with metabolic flux analysis, is a powerful tool to investigate how drugs modulate this pathway. By using ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis and the TCA cycle, which provide key metabolites that regulate mTOR activity.

By quantifying the ¹³C-enrichment in downstream metabolites of glycolysis and the TCA cycle, researchers can determine the metabolic flux through these pathways. This information, in turn, reveals how a drug candidate impacts the metabolic state of the cell and, consequently, the activity of the mTOR pathway. For instance, a drug that inhibits glycolysis would lead to a decrease in ¹³C-labeled pyruvate and TCA cycle intermediates, which could lead to the activation of AMPK and subsequent inhibition of mTORC1.

Conclusion

Isotope Dilution Mass Spectrometry using ¹³C-labeled internal standards represents the pinnacle of quantitative bioanalysis. Its ability to correct for matrix effects and sample loss makes it an indispensable tool in drug development, from preclinical pharmacokinetic studies to clinical biomarker validation. The high precision and accuracy of ¹³C IDMS ensure the generation of reliable and defensible data, which is critical for regulatory submissions and advancing our understanding of drug action and disease pathology. As mass spectrometry instrumentation continues to improve in sensitivity and throughput, the applications of ¹³C IDMS are poised to expand even further, solidifying its role as the gold standard in quantitative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C Labeled internal standards | LIBIOS [libios.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Methylanisole in Biological Matrices Using 4-Methylanisole-¹³C as an Internal Standard by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-methylanisole in plasma. The use of a stable isotope-labeled internal standard, 4-methylanisole-¹³C, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this analyte in complex biological samples.

Introduction

4-Methylanisole, also known as p-methoxytoluene, is a volatile organic compound used in various industrial applications, including as a flavoring agent and an intermediate in the synthesis of pharmaceuticals.[1] Accurate quantification of 4-methylanisole in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 4-methylanisole-¹³C, is the gold standard for quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby effectively correcting for variations during sample extraction, and mitigating the impact of ion suppression or enhancement in the mass spectrometer.

Physicochemical Properties

| Property | 4-Methylanisole | 4-Methylanisole-¹³C (Predicted) |

| Synonyms | 4-Methoxytoluene, p-Cresol methyl ether[1] | 1-Methoxy-4-methylbenzene-¹³C |

| Molecular Formula | C₈H₁₀O | C₇¹³CH₁₀O |

| Molecular Weight | 122.16 g/mol [2] | ~123.16 g/mol |

| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid |

| Boiling Point | 172 - 177 °C[1] | 172 - 177 °C |

| Density | 0.969 g/mL at 25 °C[1] | ~0.969 g/mL at 25 °C |

| CAS Number | 104-93-8[2] | N/A |

Experimental Protocols

Materials and Reagents

-

4-Methylanisole (≥99% purity)

-

4-Methylanisole-¹³C (methyl-¹³C, ≥99% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-methylanisole and 4-methylanisole-¹³C by dissolving 10 mg of each compound in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the 4-methylanisole primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for the calibration curve.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 4-methylanisole-¹³C primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction

-

Allow plasma samples to thaw at room temperature.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike with 10 µL of the 1 µg/mL 4-methylanisole-¹³C internal standard working solution.

-

Add 500 µL of MTBE to the sample.

-

Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the samples at 12,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness using a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

LC System: A validated HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: Hold at 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode. Note: For less polar compounds like 4-methylanisole, Atmospheric Pressure Photoionization (APPI) may offer enhanced sensitivity and should be considered if available.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methylanisole | 123.1 | 95.1 | 15 |

| 4-Methylanisole-¹³C | 124.1 | 96.1 | 15 |

| Note: The precursor ion for 4-methylanisole corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment. Collision energies should be optimized for the specific instrument being used. |

Data Presentation

Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 850 | 175,000 | 0.0049 |

| 1.0 | 1,720 | 178,000 | 0.0097 |

| 5.0 | 8,650 | 176,500 | 0.0490 |

| 20.0 | 34,800 | 177,000 | 0.1966 |

| 100.0 | 174,500 | 175,500 | 0.9943 |

| 400.0 | 698,000 | 176,000 | 3.9659 |

| 800.0 | 1,405,000 | 177,500 | 7.9155 |

| 1000.0 | 1,760,000 | 176,000 | 10.0000 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations against a freshly prepared calibration curve.

Table 2: Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 1.5 | 1.45 | 96.7 | 5.8 |

| Medium | 75 | 78.2 | 104.3 | 3.5 |

| High | 750 | 735.1 | 98.0 | 4.1 |

Visualizations

Caption: Bioanalytical workflow for 4-methylanisole quantification.

Caption: Logic diagram for internal standard-based quantification.

References

Application Notes and Protocols for Quantification of Volatile Organic Compounds (VOCs) Using 4-Methylanisole-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of volatile organic compounds (VOCs) using 4-Methylanisole-13C as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Introduction

Volatile organic compounds are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their potential health impacts and roles as biomarkers. Accurate and reliable quantification of VOCs is crucial for these applications. Isotope dilution mass spectrometry (ID-MS) is a gold-standard analytical approach that employs a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard.

This compound is an excellent internal standard for the quantification of aromatic VOCs and other compounds with similar physicochemical properties. Its single 13C-labeled methyl group provides a distinct mass shift from the native compound, allowing for precise quantification while ensuring similar behavior during sample extraction, concentration, and chromatographic analysis.

Experimental Protocols

This section details the methodologies for two common VOC sampling and analysis techniques: Headspace GC-MS and Thermal Desorption GC-MS.

Protocol 1: Static Headspace GC-MS (HS-GC-MS) for Aqueous and Solid Samples

This protocol is suitable for the analysis of VOCs in water, soil, and biological matrices.

2.1.1. Materials and Reagents

-

VOC Standards: Certified reference standards of target VOCs (e.g., Benzene, Toluene, Ethylbenzene, Xylenes - BTEX).

-